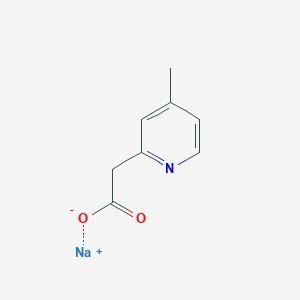
Sodium 2-(4-methylpyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(4-methylpyridin-2-yl)acetate is a chemical compound with the molecular formula C₈H₈NNaO₂ and a molecular weight of 173.14 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(4-methylpyridin-2-yl)acetate typically involves the reaction of 4-methylpyridine with sodium hydroxide and acetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(4-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form different reduced compounds.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Sodium 2-(4-methylpyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Sodium 2-(4-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(4-methoxypyridin-2-yl)acetate
- Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate
- Sodium 2-(4-methylpyridin-2-yl)acetate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties compared to other similar compounds .
Biological Activity
Sodium 2-(4-methylpyridin-2-yl)acetate is a compound of increasing interest in biochemical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H8NNaO2 and a molecular weight of 173.14 g/mol. The compound features a sodium ion bonded to an acetate group, which is further connected to a pyridine ring with a methyl group at the para position. This structural configuration enhances its reactivity and potential biological activity, making it significant in various fields such as organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Modulation : The compound can inhibit or activate specific enzymes, influencing metabolic pathways. Its interaction with enzymes often involves hydrogen bonding and π-π interactions due to the presence of the pyridine ring.
- Receptor Binding : this compound may act as a ligand for various receptors, altering cellular responses and signaling pathways.
- Metal Ion Interaction : It has been shown to bind metal ions, which can influence biochemical pathways and cellular functions.
Biological Activities
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | <125 µg/mL | |
| Escherichia coli | <150 µg/mL | |
| Bacillus subtilis | >100 µg/mL |
These findings highlight the potential of this compound as an antimicrobial agent, warranting further investigation into its efficacy and mechanisms.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, which can provide insights into optimizing this compound for enhanced biological activity. For example, modifications to the pyridine ring have been shown to impact both the potency and selectivity of these compounds against target organisms .
Properties
Molecular Formula |
C8H8NNaO2 |
|---|---|
Molecular Weight |
173.14 g/mol |
IUPAC Name |
sodium;2-(4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9NO2.Na/c1-6-2-3-9-7(4-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
ZZEQJWSPPJTLIV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC=C1)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















